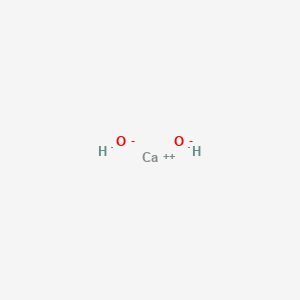
Calcium Hydroxide
概要
説明
. This compound is widely used in various industries due to its strong basic properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for preparing slaked lime is by reacting calcium oxide with water. . The balanced chemical equation for this reaction is: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ]
Industrial Production Methods
In industrial settings, slaked lime is produced by adding water to quicklime in a controlled environment. The quicklime is typically obtained from the calcination of limestone (calcium carbonate) at high temperatures. The slaking process can be carried out in various types of slakers, including detention, ball mill, paste, and batch slakers .
化学反応の分析
Types of Reactions
Calcium Hydroxide undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Carbonation: Reacts with carbon dioxide to form calcium carbonate.
Decomposition: Decomposes into calcium oxide and water when heated.
Common Reagents and Conditions
Acids: this compound reacts with acids such as hydrochloric acid to form calcium chloride and water. [ \text{Ca(OH)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{H}_2\text{O} ]
Carbon Dioxide: Reacts with carbon dioxide to form calcium carbonate. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Major Products
The major products formed from these reactions include calcium chloride, calcium carbonate, and water .
科学的研究の応用
Calcium Hydroxide has numerous applications in scientific research and industry:
Construction: Used in making mortars and plasters due to its ability to set and harden with carbon dioxide.
Water Treatment: Employed to neutralize acidic water and as a flocculant in water and sewage treatment.
Agriculture: Used as a soil treatment agent to adjust pH and provide calcium nutrients for plant growth.
Chemistry: Acts as a reagent in various chemical reactions, including the synthesis of other compounds.
Medicine: Utilized in the preparation of certain pharmaceuticals and as an antimicrobial agent.
作用機序
The mechanism of action of slaked lime involves its strong basic properties. When dissolved in water, it dissociates into calcium ions and hydroxide ions, which can neutralize acids and precipitate certain metal ions. This property makes it effective in various applications, such as water treatment and soil stabilization .
類似化合物との比較
Similar Compounds
Magnesium Hydroxide: Similar to slaked lime but less soluble in water.
Strontium Hydroxide: Has similar basic properties but is more soluble in water.
Barium Hydroxide: More soluble and has stronger basic properties compared to slaked lime.
Uniqueness
Calcium Hydroxide is unique due to its moderate solubility in water, strong basicity, and wide range of applications. Its ability to react with carbon dioxide to form a hard, durable material makes it particularly valuable in construction and environmental applications .
特性
分子式 |
Ca(OH)2 CaH2O2 |
|---|---|
分子量 |
74.09 g/mol |
IUPAC名 |
calcium;dihydroxide |
InChI |
InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |
InChIキー |
AXCZMVOFGPJBDE-UHFFFAOYSA-L |
正規SMILES |
[OH-].[OH-].[Ca+2] |
物理的記述 |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Other Solid White powde |
溶解性 |
Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details















Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














